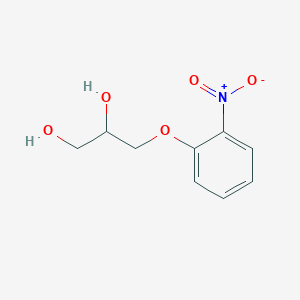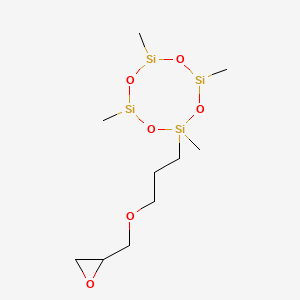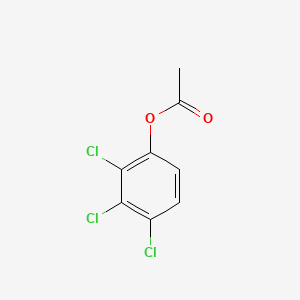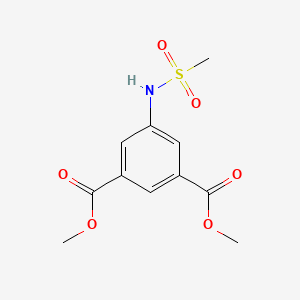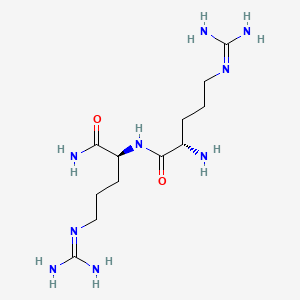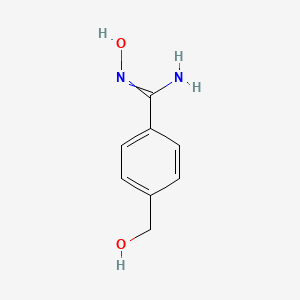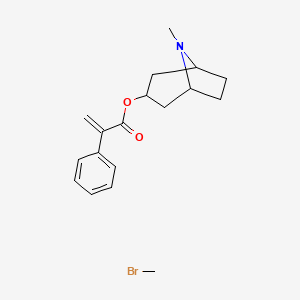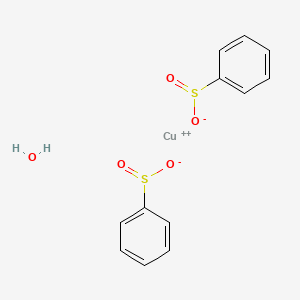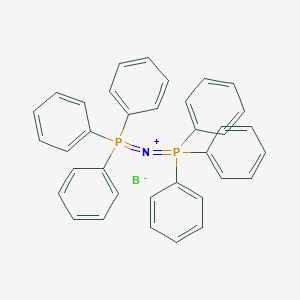
JA2131
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de JA2131 implique plusieurs étapes, en commençant par des matières premières facilement disponiblesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Le produit final est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre le niveau de pureté souhaité .
Analyse Des Réactions Chimiques
Types de réactions
JA2131 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe thioxo dans this compound.
Substitution : Le groupe morpholinyle dans this compound peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des thioéthers .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : this compound est utilisé comme composé outil pour étudier le rôle de la PARG dans les mécanismes de réponse aux dommages à l'ADN et de réparation.
Biologie : this compound est utilisé dans les études de biologie cellulaire pour étudier les effets de l'inhibition de la PARG sur la viabilité et la prolifération cellulaires.
Médecine : this compound a des applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à tuer sélectivement les cellules cancéreuses et à améliorer l'efficacité de la radiothérapie.
Industrie : This compound est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la PARG
Mécanisme d'action
This compound exerce ses effets en inhibant la poly(ADP-ribose) glycohydrolase (PARG), une enzyme impliquée dans la régulation du métabolisme du poly(ADP-ribose). En inhibant la PARG, this compound induit une hyper-PARylation de la poly(ADP-ribose) polymérase 1 (PARP1), conduisant à un blocage de la fourche de réplication et à la mort des cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la voie de réponse aux dommages à l'ADN et la régulation de la stabilité de la fourche de réplication .
Applications De Recherche Scientifique
JA2131 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of PARG in DNA damage response and repair mechanisms.
Biology: this compound is employed in cell biology studies to investigate the effects of PARG inhibition on cell viability and proliferation.
Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to selectively kill cancer cells and enhance the efficacy of radiation therapy.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting PARG
Mécanisme D'action
JA2131 exerts its effects by inhibiting poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in the regulation of poly(ADP-ribose) metabolism. By inhibiting PARG, this compound induces hyper-PARylation of poly(ADP-ribose) polymerase 1 (PARP1), leading to replication fork stalling and cancer cell death. The molecular targets and pathways involved include the DNA damage response pathway and the regulation of replication fork stability .
Comparaison Avec Des Composés Similaires
Composés similaires
PDD00017273 : Un autre inhibiteur de la PARG avec une activité biologique similaire.
TM-N1324 : Un composé de structure similaire mais avec des groupes fonctionnels différents.
AM-0902 : Un composé structurellement apparenté avec des propriétés pharmacologiques distinctes
Unicité de JA2131
This compound est unique en raison de sa forte puissance et de sa sélectivité pour l'inhibition de la PARG. Contrairement à d'autres composés similaires, this compound a montré qu'il induisait efficacement l'hyper-PARylation de la PARP1 et qu'il sensibilisait les cellules cancéreuses aux dommages à l'ADN induits par les radiations, ce qui en fait un outil précieux pour la recherche sur le cancer et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S2/c1-16-10-9(11(21)17(2)13(16)19)14-12(15-10)22-8-5-18-3-6-20-7-4-18/h3-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNSOGDMSSHQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402359 | |
| Record name | NSC98003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6505-99-3 | |
| Record name | NSC98003 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC98003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


